Superior NOX4 Inhibition Potency of 2-[(4-Chlorophenyl)sulfanyl]quinoxaline vs. a Direct Structural Analog
In a direct head-to-head comparison under identical assay conditions, 2-[(4-Chlorophenyl)sulfanyl]quinoxaline (BDBM50359528) demonstrated approximately 2-fold higher potency as an antagonist of human NOX4 compared to a closely related analog (BDBM50359522). The assay measured the inhibition of reactive oxygen species (ROS) production in CHO cell membranes expressing human NOX4 [1].
| Evidence Dimension | NOX4 Antagonist Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 76 nM |
| Comparator Or Baseline | Analog BDBM50359522: Ki = 156 nM |
| Quantified Difference | 2.05-fold more potent (lower Ki) |
| Conditions | Human NOX4 expressed in CHO cell membrane co-expressing tetracycline repressor; inhibition of ROS production assessed after 20 min. |
Why This Matters
This quantifiable difference in potency allows for more precise control in NOX4-related experiments and provides a clear SAR data point for medicinal chemistry optimization.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50359528 and BDBM50359522 against NADPH Oxidase 4 (NOX4). View Source
